3-Amino-4-cyano-5-methylisoxazole
Description
Distinctive Features of 3-Amino-4-cyano-5-methylisoxazole: An Amino, Cyano, and Methyl-Substituted Isoxazole (B147169)
The specific compound, this compound, possesses a unique combination of functional groups that contribute to its chemical reactivity and potential applications. The amino group at the 3-position can act as a nucleophile or a site for further functionalization, a common strategy in drug discovery to modulate biological activity. researchgate.netresearchgate.net The cyano group at the 4-position is a strong electron-withdrawing group, influencing the electronic properties of the isoxazole ring. It can also serve as a precursor for other functional groups, such as carboxylic acids or amides. researchgate.net The methyl group at the 5-position can also be a site for chemical modification. This trifunctionalized scaffold provides a rich platform for synthetic chemists to explore.
Historical Context and Evolution of Research on Substituted Isoxazoles
The chemistry of isoxazoles dates back to the late 19th and early 20th centuries. ijpcbs.com A significant advancement came with the work of Quilico and his studies on the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds between 1930 and 1946. ijpcbs.com Early synthetic methods often involved the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.org Over the decades, research has led to the development of numerous, more sophisticated synthetic routes, including 1,3-dipolar cycloaddition reactions, which offer high regioselectivity. wikipedia.orgnih.gov The focus has shifted from the synthesis of the basic isoxazole ring to the preparation of highly substituted and functionalized derivatives to explore their structure-activity relationships in various biological contexts. nih.gov
Overview of Current Research Trajectories Involving Aminoisoxazoles and Cyanoheterocycles
Current research involving aminoisoxazoles is heavily focused on their application as building blocks in medicinal chemistry and the synthesis of fused heterocyclic systems. researchgate.net The amino group provides a convenient handle for combinatorial chemistry, facilitating the rapid generation of libraries of compounds for biological screening. researchgate.net Research on 5-aminoisoxazoles, for instance, has explored their reactions with α-diazocarbonyl compounds to selectively form either N-isoxazole amides or α-amino acid derivatives. nih.gov
Cyanoheterocycles are also a major area of investigation due to the versatile reactivity of the cyano group. researchgate.net It serves as a valuable precursor for a wide range of functional group transformations, enabling the synthesis of diverse molecular architectures. researchgate.net A recent study demonstrated a method for preparing alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates from 5-alkoxyisoxazoles and malononitrile (B47326), highlighting the utility of cyano-substituted isoxazoles as synthetic intermediates. nih.gov
Theoretical Frameworks for Understanding Reactivity and Biological Interactions of Heterocyclic Systems
To rationalize and predict the chemical behavior of heterocyclic compounds like this compound, theoretical frameworks such as Density Functional Theory (DFT) are employed. ethernet.edu.et Conceptual DFT provides insights into the electronic properties of molecules, helping to understand their reactivity and interactions with biological targets. ethernet.edu.et For example, understanding the electron-donating or -withdrawing nature of substituents on the heterocyclic ring is crucial for predicting sites of electrophilic or nucleophilic attack. britannica.comboyer-research.com Theoretical models can also be used to estimate electronic parameters and predict the properties of novel compounds before their synthesis. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-methyl-1,2-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-3-4(2-6)5(7)8-9-3/h1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOSWYNQWUJBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610787 | |
| Record name | 3-Amino-5-methyl-1,2-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41808-52-0 | |
| Record name | 3-Amino-5-methyl-1,2-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 Amino 4 Cyano 5 Methylisoxazole and Its Advanced Derivatives
Established Synthetic Routes for Isoxazoles and Related Amino-Isoxazoles
The synthesis of substituted isoxazoles, including the target compound 3-Amino-4-cyano-5-methylisoxazole, relies on a foundation of well-established chemical reactions. These methods involve the systematic construction of the isoxazole (B147169) heterocycle followed by or concurrent with the introduction of the required amino, cyano, and methyl groups at specific positions.
Cyclization Reactions for Isoxazole Ring Formation
The formation of the isoxazole ring is the cornerstone of synthesizing this class of compounds. Several reliable methods are frequently employed. A primary and widely utilized method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nanobioletters.comwikipedia.org This reaction is highly regioselective and provides a direct route to the isoxazole core. nih.gov
Another common approach involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. wikipedia.org The versatility of this method allows for the synthesis of various substituted isoxazoles by choosing appropriately substituted starting materials. For instance, the reaction of β-ketoesters with hydroxylamine can lead to the formation of isoxazol-5-ones, which are valuable intermediates for further transformations. researchgate.net
Electrophilic cyclization presents another powerful strategy. The cyclization of 2-alkyn-1-one O-methyl oximes, induced by electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2), yields 4-haloisoxazoles. nih.govorganic-chemistry.orgacs.org These halogenated isoxazoles can then undergo further functionalization, such as palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents. nih.govorganic-chemistry.org
| Cyclization Method | Key Reactants | Product Type | Reference |
| [3+2] Cycloaddition | Nitrile Oxides, Alkynes | Substituted Isoxazoles | nanobioletters.comwikipedia.orgnih.gov |
| Condensation | 1,3-Diketones, Hydroxylamine | Substituted Isoxazoles | wikipedia.org |
| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oximes, Electrophile (e.g., ICl) | 4-Halo-3,5-disubstituted Isoxazoles | nih.govorganic-chemistry.orgacs.org |
Strategies for Amino Group Introduction at Position 3
Introducing an amino group at the C3 position of the isoxazole ring can be achieved through several synthetic pathways. One direct method involves the cyclization of a precursor that already contains the nitrogen atom destined for the amino group. For example, a patented method describes the synthesis of 3-amino-5-methylisoxazole (B124983) starting from ethyl acetate (B1210297) and acetonitrile (B52724). These are used to form acetyl acetonitrile, which then reacts with p-toluenesulfonyl hydrazide and subsequently undergoes a ring-closure reaction with hydroxylamine under alkaline conditions. google.com
Another approach involves the use of α-cyanoketones or related structures. The reaction of such precursors with hydroxylamine can lead to the formation of 3-aminoisoxazoles. A specific synthesis for this compound involves the reaction of (1-ethoxyethylidene)malononitrile (B135995) with hydroxylamine. chemicalbook.com
Furthermore, 3-aminoisoxazoles can be prepared from β-ketonitriles. These precursors can be cyclized with hydroxylamine hydrochloride to yield the desired 3-amino-substituted isoxazole ring system.
Methods for Cyano Group Introduction at Position 4
The introduction of a cyano group at the C4 position of the isoxazole ring is a key step in the synthesis of the target molecule. This is often accomplished by using a starting material that already contains the cyano functionality. For instance, the synthesis of this compound can be achieved by reacting (1-ethoxyethylidene)malononitrile with hydroxylamine. chemicalbook.com In this case, the malononitrile (B47326) moiety provides the C4 carbon and the cyano group.
An alternative strategy involves the functionalization of a pre-formed isoxazole ring. While direct cyanation at C4 can be challenging, a common route is to introduce a good leaving group at this position, which can then be displaced by a cyanide nucleophile. For example, a 4-haloisoxazole, synthesized via electrophilic cyclization, can potentially undergo a palladium-catalyzed cyanation reaction. nih.govorganic-chemistry.org
Approaches for Methyl Group Incorporation at Position 5
The methyl group at the C5 position of this compound typically originates from one of the starting materials in the cyclization reaction. In the synthesis starting from (1-ethoxyethylidene)malononitrile, the "ethylidene" part of the molecule provides the necessary carbon atoms for the C5 position and its methyl substituent. chemicalbook.com
In other general syntheses of 5-methylisoxazoles, precursors like ethyl acetoacetate (B1235776) or acetylacetone (B45752) are commonly used, where the acetyl group serves as the source of the C5-methyl moiety. researchgate.net For the specific synthesis of 3-amino-5-methylisoxazole, a described route starts with ethyl acetate, which ultimately provides the C5 and the attached methyl group. google.com
Exploration of Advanced Synthetic Techniques for this compound
To improve the efficiency and environmental footprint of synthetic procedures, modern techniques are being explored. Microwave-assisted synthesis has emerged as a particularly effective tool for accelerating reactions involving isoxazole derivatives.
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave irradiation has been successfully employed to accelerate the synthesis of isoxazole-containing compounds, offering significant advantages over conventional heating methods. These advantages include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields. nih.gov
For example, the synthesis of Schiff bases derived from 3-amino-5-methyl isoxazole has been shown to be significantly more efficient under microwave irradiation compared to conventional refluxing. This high-speed synthesis is not only time-saving but also often leads to cleaner reactions with easier work-up procedures. The application of microwave technology is particularly beneficial for creating libraries of compounds for drug discovery, where speed and efficiency are paramount. mdpi.comrsc.org
Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Schiff Bases
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 3+ hours | 70-81% | |
| Microwave Irradiation | 30 seconds | 90-95% |
This demonstrates the potential of microwave-assisted techniques to be applied to the synthesis of this compound and its derivatives, paving the way for more rapid and efficient production.
Multicomponent Reaction (MCR) Strategies for Structural Complexity
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. organic-chemistry.org These reactions are atom-economical and allow for the rapid generation of diverse molecular libraries. organic-chemistry.orgnih.gov For the synthesis of aminoazoles analogous to this compound, the Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions are particularly relevant. nih.govpreprints.org
The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. preprints.org Aminoazoles, such as 3-amino-5-methylisoxazole, can act as the amine component in this reaction. The process begins with the formation of an imine from the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid to produce a bis-amide product. preprints.org This reaction is a powerful tool for creating peptide and peptidomimetic structures. preprints.org
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is another key MCR for synthesizing fused imidazoles from an amidine, an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org This reaction has been instrumental in the development of various heterocyclic compounds with therapeutic potential. researchgate.net The GBB reaction offers an advantage over the Ugi and Passerini reactions by yielding cyclic, aromatic, and drug-like compounds directly. beilstein-journals.org
A study demonstrated the use of 3-amino-5-methylisoxazole as the amine component in both Ugi and GBB reactions, highlighting the versatility of aminoazoles in MCRs. nih.gov The resulting compounds were evaluated for their biological activities. nih.gov
| Reaction Type | Reactants | Product Type | Key Features |
| Ugi-4CR | Aldehyde, Amine (e.g., Aminoazole), Carboxylic Acid, Isocyanide | α-Acylamino Amide | Forms linear bis-amides, useful for peptidomimetics. preprints.org |
| GBB-3CR | Amidine (or heteroaromatic amine), Aldehyde, Isocyanide | Fused Imidazoles (e.g., Imidazo[1,2-a]pyridines) | Produces cyclic, aromatic structures. beilstein-journals.orgbeilstein-journals.org |
Solid-Phase Synthesis Approaches for Peptide and Peptidomimetic Integration
Solid-phase synthesis (SPS) is a cornerstone technique for the assembly of peptides and peptidomimetics. This method involves attaching a starting material to a solid support (resin) and sequentially adding building blocks. nih.gov The use of amino-isoxazole carboxylic acids in SPS allows for the incorporation of this heterocyclic scaffold into peptide chains, leading to novel structures with potential therapeutic applications. mdpi.comnih.gov
For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used as an unnatural β-amino acid in solid-phase peptide synthesis. mdpi.comnih.gov The isoxazole unit can be incorporated at various positions within a peptide sequence using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) chemistry on resins like Rink amide or Wang resin. nih.govmdpi.com This approach has been used to create α/β-mixed peptides and other peptidomimetics. mdpi.comumw.edu.pl The synthesis of linear and cyclic peptidomimetics based on 2-aminoalkyloxazole-4- and -5-carboxylates has also been explored using solid-phase techniques. researchgate.net
The general workflow for incorporating an amino-isoxazole carboxylic acid into a peptide via SPS involves:
Attachment of the first amino acid or the amino-isoxazole unit to the solid support.
Deprotection of the amino group.
Coupling of the next amino acid or the protected amino-isoxazole carboxylic acid using a coupling agent.
Repetition of the deprotection and coupling steps until the desired sequence is achieved.
Cleavage of the final peptide from the resin.
Green Chemistry Principles in Synthetic Design
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of isoxazole derivatives, several green approaches have been developed.
One notable example is the solvent-free synthesis of Schiff bases from 3-amino-5-methylisoxazole and various aromatic aldehydes using N,N-dimethylethanolamine (DMEA) as a green catalyst. researchgate.net This method offers excellent yields in a short reaction time. researchgate.net
Another green methodology involves the multicomponent synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones using an agro-waste catalyst derived from water extract of burnt fruit peel of Passiflora edulis (WEOFPA) in glycerol (B35011). nih.gov This reaction proceeds via the condensation of an aromatic or heteroaromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. nih.gov Similarly, novel 5-amino-isoxazole-4-carbonitriles have been synthesized through a multicomponent reaction using a deep eutectic solvent (DES) composed of potassium carbonate and glycerol as a catalytic medium. nih.gov These methods highlight the move towards more environmentally benign synthetic protocols in isoxazole chemistry. nih.gov
| Green Approach | Key Features | Example Application |
| Solvent-Free Synthesis | Reduces waste and avoids the use of hazardous solvents. | Synthesis of isoxazole Schiff bases using a green catalyst. researchgate.net |
| Use of Green Catalysts | Employs non-toxic, renewable, and efficient catalysts. | WEOFPA/glycerol system for isoxazole-5(4H)-one synthesis. nih.gov |
| Use of Deep Eutectic Solvents | Provides a biodegradable and low-cost reaction medium. | K2CO3/glycerol for the synthesis of 5-amino-isoxazole-4-carbonitriles. nih.gov |
Functionalization and Derivatization Strategies of this compound
The this compound scaffold possesses multiple reactive sites, allowing for a wide range of functionalization and derivatization reactions. These modifications are crucial for tuning the molecule's properties for various applications.
Reactions at the Amino Group (Nucleophilic Substitutions, Condensations)
The amino group at position 3 of the isoxazole ring is a key site for functionalization. It can readily undergo nucleophilic substitution and condensation reactions.
Nucleophilic Substitution: The amino group can react with various electrophiles. For example, a novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles involves the reaction of 3-bromoisoxazolines with amines in the presence of a base. nih.gov
Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases. This reaction is often catalyzed and can be performed under green conditions. researchgate.net It can also react with acyl chlorides or anhydrides to form amides.
Reactivity of the Cyano Group at Position 4
The cyano group at position 4 is a versatile functional group that can participate in various transformations.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The continuous hydrolysis of 4-cyanopyridine (B195900) using nitrilases has been demonstrated, showcasing an enzymatic approach to this transformation. nih.gov Oxidative hydrolysis of a cyanobenzyl derivative has also been reported. rsc.org
Reductions: The cyano group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride. acs.org
Cycloadditions: The cyano group can participate in [3+2] cycloaddition reactions. For example, it can react with azides to form tetrazoles. acs.orgresearchgate.net
Nucleophilic Substitutions: While direct nucleophilic substitution on the cyano carbon is not typical, reactions involving the cyano group can lead to substitution at the isoxazole ring. Nucleophilic substitution with cyanide ions is a common method for introducing a nitrile group onto a molecule. youtube.com
Regiospecific Coupling Reactions: The isoxazole ring can undergo various coupling reactions. For instance, palladium-catalyzed coupling reactions are used to form new carbon-carbon bonds.
Condensation Reactions: The cyano group can participate in condensation reactions, such as the Friedländer annulation, to construct fused heterocyclic systems.
Modifications and Transformations Involving the Methyl Group
The methyl group at position 5 can also be a site for modification, although it is generally less reactive than the amino and cyano groups.
Bioactivation studies have shown that the 5-methyl group on the isoxazole ring can be converted into a reactive enimine metabolite. nih.gov The replacement of the methyl group with an ethyl group was found to decrease this bioactivation potential. nih.gov
The methyl group can potentially be functionalized through radical reactions or by deprotonation with a strong base to form a nucleophile, although this is less common.
In some synthetic routes, the substituent at the 5-position is introduced early in the synthesis, for example, by using a substituted starting material in a cycloaddition reaction.
Elucidation of Reaction Mechanisms and Mechanistic Investigations of 3 Amino 4 Cyano 5 Methylisoxazole Chemistry
Detailed Mechanistic Studies of Key Synthetic Transformations
The primary synthetic route reported for 3-Amino-4-cyano-5-methylisoxazole involves the reaction of (1-ethoxyethylidene)malononitrile (B135995) with hydroxylamine (B1172632). While detailed mechanistic studies for this specific transformation are not extensively documented in readily available literature, the reaction is understood to proceed through a series of established steps characteristic of isoxazole (B147169) synthesis from β-alkoxy-α,β-unsaturated nitriles.
The proposed mechanism commences with the nucleophilic attack of the hydroxylamine on the β-carbon of the (1-ethoxyethylidene)malononitrile. This is followed by the elimination of an ethanol (B145695) molecule to form an oxime intermediate. Subsequent intramolecular cyclization occurs via the attack of the oxime oxygen on one of the nitrile groups. Tautomerization of the resulting imine then yields the final aromatic this compound.
Table 1: Proposed Key Steps in the Synthesis of this compound
| Step | Description | Intermediate |
| 1 | Nucleophilic attack of hydroxylamine | Adduct of hydroxylamine and (1-ethoxyethylidene)malononitrile |
| 2 | Elimination of ethanol | Oxime intermediate |
| 3 | Intramolecular cyclization | Cyclic imine intermediate |
| 4 | Tautomerization | This compound |
It is important to note that this proposed mechanism is based on established principles of isoxazole synthesis, and further detailed experimental and computational studies would be beneficial for a complete understanding of the reaction pathway and the factors influencing its efficiency.
Investigation of Rearrangement Reactions (e.g., Boulton–Katritzky rearrangement for analogous aminoazoles)
The Boulton-Katritzky rearrangement is a well-known thermal or photochemically induced isomerization of 3-acylamino-1,2,4-oxadiazoles, which can be extended to other aminoazole systems. This rearrangement involves a concerted nih.govnih.gov-sigmatropic shift, leading to the formation of a new heterocyclic ring system.
Direct experimental or theoretical studies on the Boulton-Katritzky rearrangement of this compound are not found in the reviewed literature. However, considering the structural features of the molecule, specifically the presence of a 3-amino group, it is conceivable that N-acylated derivatives of this compound could potentially undergo such a rearrangement.
For analogous 3-aminoisoxazoles, palladium-catalyzed tandem C-N coupling and Boulton-Katritzky rearrangement reactions have been reported to provide access to functionalized nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridines. This suggests that under appropriate conditions, the isoxazole ring of an N-acylated derivative of this compound could potentially open and re-close to form a different heterocyclic scaffold. The presence of the 4-cyano group might influence the electronic properties and the feasibility of such a rearrangement, a hypothesis that warrants further investigation.
Nucleophilic and Electrophilic Reactivity Profiling of the 3-Amino and 4-Cyano Groups
The reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic 3-amino group and the electrophilic 4-cyano group, all influenced by the electronic nature of the isoxazole ring.
Nucleophilic Reactivity of the 3-Amino Group:
The 3-amino group is expected to be a primary site for nucleophilic reactions. However, its reactivity may be somewhat attenuated by the electron-withdrawing effect of the adjacent nitrogen atom in the isoxazole ring and the 4-cyano group.
Studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that the amino group can be unreactive towards certain reagents under standard conditions, suggesting a degree of deactivation. mdpi.com Nevertheless, it is anticipated that the 3-amino group of this compound would still participate in reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Reaction with alkyl halides, although this may require activated substrates or specific catalysts.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which could then be used in various subsequent transformations.
Electrophilic Reactivity of the 4-Cyano Group:
The 4-cyano group is a strong electron-withdrawing group and a site for potential nucleophilic attack. The reactivity of the cyano group in isoxazole systems has been demonstrated in the literature. For instance, studies on 5-acylated 3-cyanoisoxazoles have shown that the 3-cyano group is susceptible to ethanolysis and 1,3-dipolar cycloaddition with azides to yield esters and tetrazoles, respectively. acs.org
Analogously, the 4-cyano group in this compound could potentially undergo:
Hydrolysis: Conversion to a carboxylic acid or amide under acidic or basic conditions.
Reduction: Transformation into an aminomethyl group using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: Participation as a dienophile in Diels-Alder reactions or in 1,3-dipolar cycloadditions.
The presence of the adjacent amino group might electronically influence the reactivity of the cyano group, a factor that would need to be considered in planning synthetic transformations.
Kinetic and Thermodynamic Parameters of Derivatization Processes
A thorough search of the scientific literature did not yield any specific experimental data on the kinetic or thermodynamic parameters for the derivatization of this compound.
To obtain such data, dedicated experimental studies would be required. These could involve:
Kinetic Studies: Monitoring the rate of reactions, such as the acylation of the amino group or the hydrolysis of the cyano group, under various conditions (temperature, concentration, catalyst) to determine rate constants and reaction orders.
Thermodynamic Studies: Measuring the equilibrium constants for reversible reactions or using calorimetric techniques to determine the enthalpy and entropy changes associated with derivatization processes.
Computational chemistry could also provide valuable insights into the thermodynamics of these reactions. For instance, DFT calculations have been used to study the energy profiles of reactions involving isoxazole derivatives, providing information on activation energies and reaction exothermicities. nih.gov Such studies for this compound would be highly beneficial in predicting its reactivity and optimizing reaction conditions.
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Amino 4 Cyano 5 Methylisoxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of 3-amino-4-cyano-5-methylisoxazole and its derivatives. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Assignment
One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of isoxazole (B147169) derivatives. acs.org These methods allow for the identification and quantification of different types of protons and carbons within the molecule.
For instance, in the ¹H NMR spectrum of an isoxazole derivative, distinct signals can be assigned to protons in different chemical environments, such as those on the isoxazole ring, methyl groups, and amino groups. acs.org Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. acs.org The chemical shifts (δ) are influenced by the electron density around the nucleus, providing clues about the neighboring functional groups.
Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | 8.84 (1H, d, J = 8 Hz), 8.04 (1H, s), 7.50 (1H, t, J = 8 Hz), 7.05 (1H, t, J = 8 Hz), 6.93 (1H, d, J = 8 Hz), 3.91 (3H, s), 2.61 (2H, t, J = 8 Hz), 1.77 (2H, h, J = 8 Hz), 1.04 (3H, t, J = 8 Hz) | 168.75, 164.43, 159.92, 143.85, 136.28, 133.44, 121.30, 120.95, 117.94, 110.82, 56.09, 28.14, 19.96, 14.06 | acs.org |
| (E)-4-([1,1′-Biphenyl]-4-ylmethylene)-3-propylisoxazol-5(4H)-one | 8.43 (2H, d, J = 8 Hz), 7.73 (2H, d, J = 8 Hz), 7.65 (2H, d, J = 8 Hz), 7.49 (1H, s), 7.42 (2H, d, J = 8 Hz), 7.39 (1H, m), 2.62 (2H, t, J = 8 Hz), 1.80 (2H, h, J = 8 Hz), 1.07 (3H, t, J = 8 Hz) | 168.54, 164.03, 158.95, 146.65, 139.55, 134.67, 131.49, 129.23, 128.86, 127.65, 127.42, 28.14, 19.97, 14.08 | acs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To gain deeper insights into the molecular structure, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, helping to establish connectivity and stereochemistry.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon framework and assigning quaternary carbons. nih.gov For example, HMBC experiments have been instrumental in determining the regioselectivity of cycloaddition reactions in the synthesis of bis-isoxazole derivatives. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.
The combination of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides a complete picture of the molecule's three-dimensional structure. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific functional groups within this compound and its derivatives. acs.org The presence of a cyano group (-C≡N) is typically indicated by a sharp absorption band in the region of 2200-2300 cm⁻¹. researchgate.net The amino group (-NH₂) exhibits characteristic stretching vibrations in the range of 3300-3500 cm⁻¹. Other important functional groups, such as carbonyl (C=O) and carbon-nitrogen (C=N) bonds, also have distinct absorption bands in the IR spectrum. acs.org
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Isoxazole Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| C-H (alkane) | 2850-3000 | acs.org |
| C≡N (cyano) | 2200-2300 | researchgate.net |
| C=O (carbonyl) | 1700-1750 | acs.org |
| C=N (imine/oxime) | 1600-1690 | acs.org |
| C=C (alkene) | 1600-1680 | acs.org |
| C=C (aromatic) | 1400-1600 | acs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. The cyano group's vibrational mode is also sensitive in Raman spectroscopy, appearing in the 2100-2300 cm⁻¹ region. researchgate.net This technique can be particularly useful for analyzing symmetric vibrations and bonds that are weak or absent in the IR spectrum. Studies on similar heterocyclic compounds have demonstrated the utility of Raman spectroscopy in conjunction with quantum mechanical calculations for a confident vibrational assignment of all fundamental modes. elsevierpure.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). unito.it
For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its molecular formula. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. This fragmentation pattern provides valuable information about the structure of the molecule, as different bonds break to form characteristic fragments. unito.itnih.gov For instance, the fragmentation of related amino acid derivatives has been shown to involve processes like the loss of carbon dioxide or water, providing insights into the compound's structure. unito.it
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one |
| (E)-4-([1,1′-Biphenyl]-4-ylmethylene)-3-propylisoxazol-5(4H)-one |
| 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the calculation of a unique elemental formula, thus confirming the identity of the synthesized compound.
The theoretical exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. For this compound, with the chemical formula C₅H₅N₃O, the exact mass is calculated to be 123.0433 g/mol . synchem.de Experimental determination of the m/z value of the protonated molecule ([M+H]⁺) using HRMS should yield a result that closely matches the calculated value of 124.0511. A close correlation between the measured and calculated exact masses, typically within a 5 ppm error, provides strong evidence for the correct elemental composition. uci.edu The synthesis of various isoxazole derivatives is often confirmed using HRMS to verify their proposed structures. nih.govresearchgate.net
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₅N₃O |
| Calculated Exact Mass | 123.0433 |
| Calculated m/z of [M+H]⁺ | 124.0511 |
Note: The observed m/z may vary slightly depending on the instrument and experimental conditions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. nih.govunito.itresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers, which have the same molecular formula but different atomic arrangements. nih.gov
For this compound, the protonated molecule ([M+H]⁺) would be selected as the precursor ion. Upon fragmentation, characteristic losses would be observed. The weak N-O bond in the isoxazole ring is susceptible to cleavage. wikipedia.org The fragmentation pathways of isoxazole derivatives often involve the cleavage of the isoxazole ring and losses of small neutral molecules such as CO, HCN, and H₂O. nih.govmdpi.com The analysis of the fragmentation of new synthetic cannabinoids, which can contain isoxazole moieties, has shown that cleavage often occurs at the bond between a carbonyl group and the ring. nih.gov
A known mass spectrum for 3-Amino-5-methylisoxazole (B124983) shows a precursor ion of m/z 99.0553, corresponding to the [M+H]⁺ ion. The fragmentation of this ion at a collision energy of 90 V results in several product ions, providing a fingerprint of the molecule's structure. The study of fragmentation pathways for related amino acid derivatives shows that the fragmentation is highly dependent on the structure and the charged site. nih.govunito.itresearchgate.net
Table 2: Representative Fragmentation Data for an Isoxazole Derivative
| Precursor Ion (m/z) | Collision Energy | Major Fragment Ions (m/z) | Potential Neutral Loss |
| 124.0511 | Variable | To be determined experimentally | e.g., CO, HCN, CH₃ |
Note: This table is illustrative. The actual fragmentation pattern for this compound would need to be determined experimentally.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For conjugated systems like this compound, the most significant electronic transitions are typically π → π* transitions.
The isoxazole ring itself exhibits absorption in the UV region. Theoretical and experimental studies on isoxazole show a broad absorption peak around 6.0 eV (approximately 207 nm), which is attributed to a ππ* excitation. researchgate.netacs.org The substitution on the isoxazole ring with an amino group (an auxochrome) and a cyano group (a chromophore) is expected to shift the absorption maximum to longer wavelengths (a bathochromic or red shift) and potentially increase the absorption intensity. The amino group, being an electron-donating group, and the cyano group, an electron-withdrawing group, extend the conjugation of the system. The specific absorption maximum (λmax) for this compound would reveal details about the extent of electronic conjugation in the molecule. The pH of the solution can also influence the UV-Vis spectrum, as protonation or deprotonation of the amino group can alter the electronic structure. researchgate.net
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| e.g., Ethanol (B145695) | To be determined experimentally | To be determined experimentally | π → π* |
Note: The actual λmax and ε values need to be determined experimentally.
X-ray Crystallography for Solid-State Structural Conformation
Crystallographic studies on various isoxazole derivatives have been instrumental in understanding their structure-activity relationships. nih.gov For instance, the molecular structure of 3-amino-5-methylisoxazole has been determined, providing a basis for comparison. researchgate.net Such an analysis for the title compound would reveal key structural parameters.
Table 4: Key Crystallographic Parameters for a Hypothetical Crystal of this compound
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Bond Lengths (Å) | e.g., N-O, C=N |
| Bond Angles (°) | e.g., O-N-C |
Note: These parameters can only be obtained through experimental X-ray diffraction analysis.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. scholarsresearchlibrary.com The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.
For this compound (C₅H₅N₃O), the theoretical elemental composition can be readily calculated. Any significant deviation from these values in the experimental results would suggest the presence of impurities or an incorrect structural assignment.
Table 5: Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 48.78 |
| Hydrogen (H) | 4.09 |
| Nitrogen (N) | 34.13 |
| Oxygen (O) | 13.00 |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile (B52724) or methanol), would be a suitable method. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions. nih.gov
Gas Chromatography (GC) is used for the separation of volatile and thermally stable compounds. vurup.sk While this compound may require derivatization to increase its volatility for GC analysis, this technique can be highly effective for separating it from non-polar impurities or for the analysis of related, more volatile derivatives. The separation of isomeric isoxazoles has been achieved using GC. researchgate.net
Supercritical fluid chromatography (SFC) is another valuable technique, particularly for the separation of chiral isoxazole derivatives. nih.govresearchgate.net
Table 6: Representative Chromatographic Data
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Retention Time | Purity (%) |
| HPLC | e.g., C18 | e.g., Acetonitrile/Water | To be determined experimentally | >95 |
| GC | e.g., DB-5 | e.g., Helium | To be determined experimentally | >95 |
Note: The specific conditions and results would be determined experimentally.
Computational Chemistry and Theoretical Modeling of 3 Amino 4 Cyano 5 Methylisoxazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Amino-4-cyano-5-methylisoxazole at the atomic level. These methods allow for the detailed examination of its electronic structure and the prediction of various molecular properties.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and geometry of molecules. researchgate.net For isoxazole (B147169) derivatives, DFT methods, such as B3LYP, are commonly employed to optimize the molecular geometry. researchgate.netresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.net
Ab initio methods, while computationally more intensive, offer a high level of theory and are used for benchmarking results obtained from DFT. researchgate.net For instance, methods like MP2 (Møller-Plesset perturbation theory of the second order) can be used for more accurate energy calculations and analysis of electron correlation effects. researchgate.net The choice of basis set, such as 6-31G(d,p) or 6-311++G(df,pd), is crucial for obtaining accurate results and is selected based on the desired balance between computational cost and accuracy. researchgate.netnih.gov
Theoretical studies on related isoxazole structures have utilized these methods to explore molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution, which are essential for understanding the molecule's reactivity and intermolecular interactions. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for assigning signals in experimentally obtained NMR spectra and for confirming the chemical structure of synthesized compounds. nih.gov
IR Frequencies: The vibrational frequencies of this compound can be calculated and compared with experimental FT-IR spectra. mdpi.com These calculations help in the assignment of characteristic vibrational modes of the molecule, such as the stretching and bending of the amino, cyano, and methyl groups, as well as the vibrations of the isoxazole ring. mdpi.com
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the excitation energies and oscillator strengths, it is possible to predict the absorption maxima (λmax), which correspond to electronic transitions between molecular orbitals. These theoretical spectra can be compared with experimental data to understand the electronic transitions occurring in the molecule. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of this technique are broadly applicable. MD simulations would be invaluable for studying the conformational landscape of the molecule by exploring the potential energy surface. This would reveal the most stable conformers and the energy barriers between them.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding, which are crucial in determining the packing of molecules in the solid state and their behavior in solution. For instance, in related heterocyclic systems, MD simulations have been used to understand how molecules interact with each other and with solvent molecules.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Reactions
The reactivity of this compound can be predicted using computational methods. The analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Designed Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are developed using statistical methods like multiple linear regression, multiple nonlinear regression, and artificial neural networks. nih.gov
For derivatives of this compound, QSAR models could be developed to predict their potential biological activities, such as antimicrobial or anticancer properties, based on a set of calculated molecular descriptors. nih.govnih.gov These descriptors can be constitutional, topological, physicochemical, geometrical, or quantum-chemical in nature. nih.gov
The process typically involves:
Creating a dataset of derivatives with known activities.
Calculating a wide range of molecular descriptors for each derivative.
Developing a mathematical model that relates the descriptors to the activity. jmchemsci.com
Validating the model to ensure its predictive power. jmchemsci.com
Successful QSAR and QSPR models can then be used to design new derivatives of this compound with enhanced activities or desired properties, thereby guiding synthetic efforts in a more efficient and targeted manner. nih.gov
Research Applications in Chemical Biology and Agrochemical Science
Design and Synthesis of Novel Derivatives for Targeted Biological Inquiry
The isoxazole (B147169) ring system is a key component in numerous compounds with therapeutic value. mdpi.commdpi.com The specific arrangement of atoms in 3-Amino-4-cyano-5-methylisoxazole makes it a particularly attractive starting point for creating new bioactive molecules.
Exploration of this compound as a Core Scaffold for Bioactive Molecule Discovery
The versatility of the this compound core allows for the synthesis of a diverse library of derivatives. researchgate.net By modifying the functional groups attached to the isoxazole ring, chemists can systematically alter the compound's properties to target specific biological pathways. This approach has led to the discovery of molecules with potential applications in treating a variety of diseases. For instance, the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates highlights a method for creating new heterocyclic compounds with potential biological activity. researchgate.net
The development of peptidomimetics, which are compounds that mimic the structure and function of peptides, is a promising area of research. nih.gov Hybrid peptides containing both α and β-amino acids, for example, are being investigated as potential therapeutic agents. nih.gov The incorporation of unnatural amino acids, such as those derived from isoxazoles, is a key strategy in designing these novel molecules. nih.govnih.gov
Development of Chemical Probes for Receptor-Ligand Binding Studies
Understanding how drugs and other molecules interact with their biological targets is crucial for drug discovery. Chemical probes, which are molecules designed to bind to specific receptors, are essential tools in these investigations. Isoxazole derivatives have shown promise as chemical probes for studying AMPA receptors, which are involved in neurotransmission. nih.govmdpi.com
Researchers have synthesized isoxazole-4-carboxamide derivatives that can modulate the activity of AMPA receptors. nih.gov Electrophysiological studies have demonstrated that these compounds can potently inhibit AMPA receptor activity, suggesting their potential for managing conditions like chronic inflammatory pain. nih.gov Furthermore, the development of bis(isoxazole) derivatives as allosteric modulators of AMPA receptors has shown promise in enhancing receptor function, which could be beneficial for developing neuroprotective drugs. mdpi.com
Mechanistic Investigations of Biological Activities
Once novel derivatives are synthesized, it is essential to understand how they exert their biological effects. In vitro studies, which are conducted in a controlled laboratory setting, are a critical first step in this process.
In Vitro Studies of Enzyme Inhibition and Modulation of Metabolic Pathways
Many drugs work by inhibiting the activity of specific enzymes. Isoxazole derivatives have been investigated for their ability to inhibit a range of enzymes, including those involved in metabolic pathways. For example, a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their ability to inhibit human carbonic anhydrase isoenzymes. nih.gov While most of these compounds showed weak inhibitory activity, some were identified as potential lead molecules for the development of more potent and selective inhibitors. nih.gov
Other studies have focused on the inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets for Alzheimer's disease therapies. ijcce.ac.ir The synthesis of novel metal complexes with amino acid Schiff bases has shown potent inhibitory activities against these enzymes. ijcce.ac.ir
In Vitro Studies of Anti-inflammatory Mechanisms
Inflammation is a complex biological response that plays a role in many diseases. scholarsresearchlibrary.com Isoxazole derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. mdpi.comeijst.org.uk For example, certain indolyl–isoxazolidines have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cells. mdpi.com
The synthesis of new isoxazole derivatives and their evaluation for anti-inflammatory activity is an active area of research. nih.gov Studies have shown that some of these compounds can effectively inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The ability of these derivatives to selectively target COX-2 over COX-1 is a particularly desirable characteristic, as it may lead to fewer side effects. nih.gov
In Vitro Studies of Anticancer and Cytotoxic Mechanisms
The search for new and more effective anticancer drugs is a major focus of medicinal chemistry. nih.gov Isoxazole derivatives have emerged as a promising class of compounds with potential anticancer activity. nih.govnih.gov One of the key mechanisms by which some isoxazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. researchgate.netnih.gov Tubulin is a protein that is essential for cell division, and its disruption can lead to the death of cancer cells. nih.gov
A number of studies have reported the design and synthesis of isoxazole-containing compounds as tubulin polymerization inhibitors. researchgate.netnih.gov These compounds have been shown to exhibit significant cytotoxic effects against various human cancer cell lines. nih.gov For example, pyrazole (B372694)/isoxazole linked arylcinnamide conjugates have demonstrated promising cytotoxicity in HeLa cells and have been found to arrest the cell cycle in the G2/M phase. nih.gov
In Vitro Studies of Antimicrobial (Antibacterial, Antifungal, Antiviral, Anti-HIV) Mechanisms
While direct studies on the antimicrobial mechanisms of this compound are not extensively detailed in the provided research, the broader class of isoxazole and related heterocyclic derivatives has been investigated for such properties.
Antibacterial Activity: Research into related heterocyclic structures has shown potential antibacterial action. For instance, novel s-triazole derivatives, which are also nitrogen-containing heterocycles, have been synthesized and tested in vitro for their antibacterial properties. nih.gov A series of new 3-(4-amino-5-methyl-s-triazol-3-sulfanyl) derivatives were synthesized and evaluated against both Gram-positive and Gram-negative bacteria using the two-fold agar (B569324) dilution method, with the results indicating potential antibacterial activity. nih.gov This suggests that the core heterocyclic structure, with appropriate functionalization, can serve as a scaffold for developing new antibacterial agents.
The broader family of sulfonamides, for which isoxazole derivatives are key precursors, are well-known synthetic antimicrobial agents that act as competitive inhibitors of the dihydropteroate (B1496061) synthetase (DHPS) enzyme in bacteria. ekb.eg This enzyme is crucial for the synthesis of folic acid, a necessary nutrient for bacterial growth. ekb.eg
In Vitro Immunomodulatory Activity Investigations
The isoxazole ring is a key component in molecules exhibiting a range of immunomodulatory effects. nih.gov Derivatives have been shown to possess immunosuppressive, anti-inflammatory, and immunostimulatory properties in various in vitro models using both human and rodent cells. nih.govmdpi.com These compounds often display good bioactivity at low concentrations with limited toxicity. nih.gov
Immunosuppressive Activity of Related Derivatives: Studies on various isoxazole derivatives have demonstrated significant immunosuppressive effects.
Inhibition of Lymphocyte Proliferation: A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) to varying degrees. mdpi.comnih.gov One specific derivative, identified as MM3, was selected for further study due to its strong antiproliferative activity and lack of toxicity to A549 cell lines. nih.govresearchgate.net
Mechanism of Action: The immunosuppressive action of the MM3 derivative was linked to a pro-apoptotic pathway. In Jurkat cells, it caused significant increases in the expression of caspases, Fas, and NF-κB1. nih.govresearchgate.net This suggests that the compound induces apoptosis in activated immune cells, thereby suppressing the immune response. mdpi.com
Cytokine Production: The MM3 compound was also shown to inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. nih.govresearchgate.net Similarly, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide showed regulatory effects on the production of IL-1β and TNF-α in macrophage-enriched peritoneal cell cultures. nih.gov
The table below summarizes the observed in vitro immunomodulatory activities of selected isoxazole derivatives.
| Derivative Class | Model System | Observed Effect | Potential Mechanism |
| N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides (e.g., MM3) | Human PBMCs, Jurkat cells, Human whole blood cultures | Inhibition of PHA-induced cell proliferation; Inhibition of LPS-induced TNF-α production. nih.govresearchgate.net | Induction of apoptosis via caspases, Fas, and NF-κB1. nih.govresearchgate.net |
| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives (01K, 06K) | Mouse lymphocytes, Jurkat cells | Regulatory activity on spontaneous and mitogen-induced lymphocyte proliferation; Regulation of IL-1β production. nih.gov | Altered expression of signaling proteins. nih.gov |
| Isoxazole[4,5-d]pyrimidine derivatives | Rodent models (in vivo) | Inhibition of humoral immune response and delayed-type hypersensitivity. nih.gov | Differential effects on immune response types. nih.gov |
Utility as a Synthetic Intermediate in Research for Therapeutically Relevant Compounds
Heterocyclic compounds like this compound are valuable building blocks in synthetic organic chemistry. The related compound, 3-amino-5-methylisoxazole (B124983), is a well-established and crucial intermediate in the production of sulfonamide (sulfa) drugs. google.combiosynth.com
Conceptual Linkages to Sulfa Drugs: Sulfonamides are a class of synthetic antimicrobial agents that competitively inhibit the dihydropteroate synthetase (DHPS) enzyme, which is essential for bacterial folic acid synthesis. ekb.eg The primary structure of these drugs often features an aniline (B41778) core linked to a sulfonamide group, which is in turn attached to a heterocyclic ring.
3-Amino-5-methylisoxazole is the key heterocyclic precursor for sulfamethoxazole, a widely used antibiotic. biosynth.com The synthesis involves the reaction of 3-amino-5-methylisoxazole with acetylsulfanilyl chloride, followed by the removal of the acetyl protecting group. The presence of the 3-amino and 5-methyl groups on the isoxazole ring is critical for the drug's activity and pharmacokinetic profile.
Given this precedent, this compound represents a more functionalized synthetic intermediate. The cyano group (-C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This offers additional points for chemical modification, allowing chemists to design and synthesize novel, complex molecules and libraries of compounds for screening as potential therapeutic agents.
Research into Agrochemical Applications
The isoxazole moiety and related heterocyclic structures are present in various agrochemicals. Research has focused on developing new herbicides and fungicides with improved efficacy and novel mechanisms of action.
While specific mechanistic studies on the herbicidal activity of this compound are not prominent, research on structurally related compounds provides insight into potential mechanisms.
Photosystem II (PSII) Inhibition: A series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized and identified as potent herbicides. nih.gov Their mechanism of action is the inhibition of electron transport in Photosystem II (PSII) of the photosynthetic pathway. These compounds demonstrate that the cyano-acrylate structure is effective for herbicidal activity, with some derivatives showing excellent results at application rates as low as 75 g/ha. nih.gov
Auxin Herbicides: Another class of relevant herbicides are the 6-aryl-2-picolinic acids, which function as synthetic auxins. mdpi.comnih.gov These herbicides are known for their broad weed control spectrum. Recent research has involved synthesizing novel 4-amino-picolinic acid derivatives containing pyrazole rings, which have shown significant herbicidal activity, particularly against broadleaf weeds. mdpi.comnih.gov
The presence of the cyano and amino groups on the isoxazole ring of this compound makes it a candidate for inclusion in discovery programs for new herbicides acting through these or other mechanisms.
The isoxazole ring is a known "pharmacophore" in agricultural fungicides. The fungicidal activity often arises from the ability of the molecule to interfere with essential biological processes in fungi. For example, some commercial fungicides incorporate an isoxazole ring that is critical to their bioactivity, which can involve mechanisms like the inhibition of respiration or other metabolic pathways. Although specific studies on the fungicidal mechanisms of this compound were not identified, the structural motif is of significant interest in the ongoing search for novel fungicidal compounds.
Exploration in Materials Science Research
Design and Synthesis of Novel Materials Incorporating the 3-Amino-4-cyano-5-methylisoxazole Moiety
The synthesis of novel materials incorporating the this compound moiety is an area of active research, primarily centered on polymerization and the creation of functional small molecules. The presence of the amino and cyano groups provides versatile handles for a variety of chemical transformations, allowing for the integration of this isoxazole (B147169) derivative into larger molecular architectures.
One approach involves the use of this compound as a monomer in polymerization reactions. The amino group can react with various co-monomers, such as diacyl chlorides or diisocyanates, to form polyamides and polyureas, respectively. The resulting polymers would feature the isoxazole ring as a recurring unit in the polymer backbone, potentially imparting unique properties to the bulk material. The synthesis of such polymers can be achieved through standard polycondensation techniques.
Another strategy focuses on the modification of the this compound core to create functional materials. For instance, the amino group can be diazotized and subsequently coupled with other aromatic compounds to generate azo dyes with potential applications in optical data storage or as colorimetric sensors. Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, opening up further avenues for functionalization and material design.
While specific examples of large-scale material synthesis using this compound are not yet widely reported in mainstream literature, the synthesis of related 5-amino-4-cyano-1,3-oxazoles has been described, and their subsequent reactions to form more complex heterocyclic systems have been explored. researchgate.net These studies provide a foundational basis for the potential synthetic routes that could be adapted for this compound-based materials.
Table 1: Potential Polymerization Reactions Involving this compound
| Co-monomer Type | Resulting Polymer | Potential Linkage |
| Diacyl chloride | Polyamide | Amide bond |
| Diisocyanate | Polyurea | Urea bond |
| Diepoxide | Epoxy resin | Amino alcohol linkage |
Investigation of Material Properties (e.g., thermal stability, chemical resistance)
The investigation into the material properties of substances containing the this compound moiety is crucial for determining their potential applications. Key properties of interest include thermal stability and chemical resistance, which are often influenced by the inherent characteristics of the isoxazole ring.
Thermal Stability: The thermal stability of materials derived from this compound is expected to be influenced by the robust nature of the isoxazole ring. In general, heterocyclic compounds often exhibit good thermal stability. For instance, studies on N-phenyl-carbazole appended pyranones, which also contain heterocyclic rings, have shown good thermal stability in the range of 231–393 °C. thieme-connect.de It is anticipated that polymers incorporating the this compound unit would exhibit similar or enhanced thermal properties due to the rigid and stable nature of the isoxazole core. The thermal decomposition of such materials would likely involve the degradation of the polymer backbone linkages before the rupture of the isoxazole ring itself.
Table 2: Predicted Material Properties of Polymers Incorporating this compound
| Property | Predicted Performance | Rationale |
| Thermal Stability | Good to Excellent | Inherent stability of the isoxazole ring and related heterocyclic structures. thieme-connect.de |
| Chemical Resistance | Moderate | Stable under neutral and basic conditions, but may degrade in strong acids. nih.gov |
Studies on Photo-physical Properties and Advanced Material Applications (e.g., aggregation-induced emission for related structures)
The photophysical properties of materials containing the this compound moiety are of significant interest for applications in optoelectronics and sensing. While direct studies on this specific compound are limited, the behavior of related structures, particularly those exhibiting aggregation-induced emission (AIE), provides valuable insights.
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular rotations (RIR) and/or vibrations in the aggregated state, which suppresses non-radiative decay pathways and enhances radiative emission. The enhancement of photoluminescence can also be observed in conjugated organic polymers. nih.gov
The molecular structure of this compound, with its potential for hydrogen bonding and π-π stacking, suggests that its derivatives could be designed to exhibit AIE. For example, attaching bulky aromatic groups to the isoxazole core could create molecules that are non-emissive in solution due to rotational freedom but become highly fluorescent upon aggregation. The development of AIE-active polymers has been a significant area of research, with applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. nih.govtue.nl
Advanced Material Applications: Materials exhibiting AIE based on isoxazole scaffolds could find use in various advanced applications. For instance, their fluorescence turn-on response upon aggregation makes them suitable for the development of sensitive chemosensors for the detection of specific analytes. The incorporation of such AIE-active moieties into polymer matrices could lead to the creation of solid-state lighting materials and emissive displays. Furthermore, the solvatochromic properties observed in some related heterocyclic compounds, where the emission color changes with the polarity of the solvent, could be exploited for developing smart materials that respond to their environment. acs.org
Table 3: Potential Photophysical Properties and Applications
| Photophysical Property | Potential Application | Underlying Principle |
| Aggregation-Induced Emission (AIE) | Organic Light-Emitting Diodes (OLEDs), Chemosensors, Bio-imaging | Restriction of intramolecular motion in the aggregated state leading to enhanced fluorescence. nih.gov |
| Solvatochromism | Smart Materials, Environmental Sensors | Changes in the electronic distribution in the excited state due to solvent polarity. acs.org |
Catalysis and Reaction Engineering Research Involving 3 Amino 4 Cyano 5 Methylisoxazole
Investigation of the Compound's Role as a Ligand in Metal-Catalyzed Reactions
Research directly investigating 3-Amino-4-cyano-5-methylisoxazole as a ligand in metal-catalyzed reactions is not extensively documented in publicly available literature. However, the structural features of the molecule provide a strong basis for its potential application in this domain. The compound possesses two primary coordination sites: the amino group (-NH2) and the nitrogen atom of the cyano group (-C≡N). These functional groups can potentially chelate with a variety of transition metals, forming stable complexes that could exhibit catalytic activity.
The presence of both a soft donor (cyano nitrogen) and a hard donor (amino nitrogen) could allow for fine-tuning of the electronic properties of a metal center, influencing the catalytic cycle of various reactions. For instance, isoxazole (B147169) derivatives have been explored in catalysis, and their coordination chemistry is an active area of study. While direct evidence for this compound is sparse, the broader class of isoxazole-containing ligands has been used in reactions such as cross-coupling and oxidation. The specific electronic effects of the cyano and methyl groups on the isoxazole ring would further modulate the ligand's properties.
Future research could explore the synthesis of metal complexes with this compound and screen their catalytic activity in reactions like Suzuki-Miyaura coupling, Heck coupling, or various asymmetric transformations. The table below outlines potential research directions based on the compound's structure.
| Potential Metal Catalyst | Potential Catalytic Application | Rationale |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | The amino and cyano groups could stabilize Pd(0) and Pd(II) intermediates. |
| Copper (Cu) | Click chemistry, C-N bond formation | Nitrogen-containing ligands are well-known to be effective for copper-catalyzed reactions. |
| Rhodium (Rh) / Ruthenium (Ru) | Asymmetric hydrogenation | Chiral derivatives of the ligand could be synthesized for enantioselective catalysis. |
| Iron (Fe) / Cobalt (Co) | Oxidation reactions | The ligand could stabilize high-valent metal-oxo species. |
Studies on its Potential in Organocatalysis
The application of this compound in organocatalysis is an emerging area of interest, with its potential stemming from the reactive amino group. While specific studies on this compound are limited, research on analogous 5-amino-isoxazoles provides a strong precedent for its utility.
A study on the organocatalytic asymmetric synthesis of quaternary α-isoxazole-α-alkynyl amino acid derivatives utilized 5-amino-isoxazoles as nucleophiles in an enantioselective addition to β,γ-alkynyl-α-ketimino esters, catalyzed by a chiral phosphoric acid. nih.govrsc.org This reaction achieved high yields (up to 99%) and excellent enantioselectivities (up to 97%). nih.govrsc.org The research highlighted that the hydrogen-bonding interaction between the 5-amino-isoxazole and the chiral phosphoric acid was crucial for enantioselectivity. nih.govrsc.org Although this compound was not the specific substrate used, the findings for other 5-amino-isoxazoles, such as 3-methyl-5-amino-isoxazole, which gave good results, suggest that it could also be a viable nucleophile in similar asymmetric transformations. rsc.org
The amino group in this compound can act as a Brønsted base or a nucleophile, making it a candidate for various organocatalytic reactions, including Michael additions, Mannich reactions, and aldol (B89426) reactions. The electron-withdrawing cyano group at the 4-position would influence the nucleophilicity of the amino group, a factor that would require consideration in reaction design.
The table below summarizes the potential of different amino-isoxazoles in organocatalysis based on existing research.
| Amino-isoxazole Derivative | Catalytic Reaction | Catalyst | Key Findings |
| 5-Amino-isoxazoles | Enantioselective addition to β,γ-alkynyl-α-ketimino esters | Chiral Phosphoric Acid | High yields and enantioselectivities, demonstrating the nucleophilic potential of the amino group. nih.govrsc.org |
| 3-Methyl-5-amino-isoxazole | Enantioselective aza-Friedel–Crafts reaction with isatin-derived N-Boc ketimines | Not specified in abstract | Served as a good nucleophile for constructing chiral isoxazole-containing compounds. rsc.org |
Optimization of Reaction Engineering Parameters for Efficient Synthesis and Derivatization
The efficient synthesis of this compound is crucial for its potential applications in catalysis and other fields. A known synthetic route involves the reaction of (1-ETHOXYETHYLIDENE)MALONONITRILE (B135995) with hydroxylamine (B1172632). chemicalbook.com The optimization of reaction engineering parameters for this synthesis is key to maximizing yield and purity while minimizing costs and environmental impact.
Key parameters for optimization include:
Temperature: The reaction temperature can significantly affect the reaction rate and the formation of byproducts. An optimal temperature profile would ensure a high conversion rate without promoting degradation of the product or reactants.
Solvent: The choice of solvent is critical as it influences the solubility of reactants and can affect the reaction pathway. A systematic screening of solvents with varying polarities and proticities would be necessary to identify the ideal medium.
Reactant Concentration: The initial concentrations of (1-ETHOXYETHYLIDENE)MALONONITRILE and hydroxylamine will impact the reaction kinetics. A Design of Experiments (DoE) approach could be employed to determine the optimal concentration range.
pH: For reactions involving hydroxylamine, the pH of the reaction medium can be a critical parameter, influencing the nucleophilicity of the hydroxylamine and the stability of the reactants and products.
Mixing: Adequate mixing is essential to ensure homogeneity and enhance mass transfer, particularly in heterogeneous reaction systems. The type and speed of agitation would need to be optimized.
Downstream Processing: The purification of this compound from the reaction mixture is a vital step. Optimization of crystallization, extraction, or chromatographic methods would be necessary to achieve high purity.
The table below outlines a hypothetical optimization study for the synthesis of this compound.
| Parameter | Range/Options | Monitored Output | Objective |
| Temperature | 20°C - 80°C | Yield, Purity (HPLC) | Maximize yield and purity |
| Solvent | Ethanol (B145695), Methanol, Water, Acetonitrile (B52724) | Reaction Time, Yield | Minimize reaction time, Maximize yield |
| Reactant Molar Ratio | 1:1 to 1:1.5 | Conversion Rate | Achieve >95% conversion |
| pH | 5 - 9 | Byproduct Formation | Minimize byproduct formation |
By systematically studying these parameters, a robust and efficient process for the synthesis of this compound can be developed, paving the way for its broader application in catalysis and other areas of chemical research.
Emerging Research Avenues and Future Perspectives for 3 Amino 4 Cyano 5 Methylisoxazole
Integration with High-Throughput Screening and Combinatorial Chemistry
The structure of 3-Amino-4-cyano-5-methylisoxazole is exceptionally well-suited for the methodologies of combinatorial chemistry and high-throughput screening (HTS). As a chemical intermediate, its reactive sites allow for the systematic generation of large, diverse libraries of derivative compounds.
Combinatorial Chemistry: The primary amino group and the cyano group serve as reactive handles for a multitude of chemical transformations. This facilitates the creation of compound libraries where systematic variations can be introduced. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are a particularly efficient strategy for generating molecular diversity from isoxazole-based scaffolds. nih.gov The use of MCRs can rapidly produce libraries of novel compounds built upon the 3-amino-5-methylisoxazole (B124983) framework. nih.gov
High-Throughput Screening (HTS): Once generated, these chemical libraries are ideal for HTS campaigns. sigmaaldrich.com HTS allows for the rapid testing of thousands of compounds against biological targets or for specific material properties. By using this compound as a core scaffold, researchers can efficiently screen for new drug candidates, agrochemicals, or functional materials. The availability of commercial HTS kits, such as those for cross-coupling reactions, provides the tools to rapidly explore the chemical space around this scaffold. sigmaaldrich.com
Table 1: Suitability of this compound for Library Synthesis
| Functional Group | Potential Reactions | Application in Combinatorial Chemistry |
|---|---|---|
| Amino Group | Acylation, Alkylation, Schiff base formation, Buchwald-Hartwig amination | Introduction of diverse side chains to probe structure-activity relationships. |
| Cyano Group | Hydrolysis, Reduction, Cyclization reactions | Conversion to amides, amines, or participation in the formation of new heterocyclic rings. |
| Isoxazole (B147169) Ring | Ring-opening/transformation reactions | Serves as a stable core or can be modified to create entirely new molecular frameworks. researchgate.netrsc.org |
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on systems of two or more molecules held together by non-covalent interactions. researchgate.net The self-assembly of small molecules into larger, ordered structures is a key principle in this field, with significant implications for creating functional biomaterials. nih.govbeilstein-journals.org this compound possesses structural features that make it a promising candidate for designing self-assembling systems.
The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the cyano group can act as hydrogen bond acceptors. These interactions are fundamental to guiding the self-assembly process. beilstein-journals.org Furthermore, the cyano group introduces a strong dipole moment and can participate in π–π stacking, significantly influencing the electronic properties and molecular arrangement of resulting materials. rsc.org
A closely related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully used as an unnatural β-amino acid in the solid-phase synthesis of peptides. nih.govnih.gov This demonstrates that the isoxazole ring can be incorporated into biomolecular structures, creating hybrid peptides with unique folding properties. nih.gov This precedent suggests that this compound could similarly be used as a building block to create novel, self-assembling peptidomimetics or other supramolecular architectures for applications in drug delivery and tissue engineering. nih.gov
Advanced Characterization Techniques and Methodological Development
A deep understanding of the structure, purity, and properties of this compound and its derivatives relies on a suite of advanced analytical techniques. Research on related isoxazoles showcases the standard and emerging methods used for their characterization.
Spectroscopic and Chromatographic Methods: Standard characterization for newly synthesized isoxazoles routinely includes Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry, often coupled with liquid chromatography (LC/HR-MS). nih.gov
Advanced and Computational Techniques: For a more profound insight into molecular structure and bonding, researchers employ more advanced methods. X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in a solid state. nih.gov Furthermore, computational chemistry plays a crucial role. Detailed Natural Bond Orbital (NBO) analysis and Density Functional Theory (DFT) calculations, such as those performed at the B3LYP/6311++G(df,pd) level of theory, can elucidate donor-acceptor interactions and the nature of chemical bonds within the molecule. nih.gov These computational tools allow for a comparison between theoretical structures and experimental data, providing a comprehensive understanding of the molecule's properties.
Table 2: Characterization Techniques for Isoxazole Derivatives
| Technique | Information Provided | Reference |
|---|---|---|
| ¹H and ¹³C NMR | Confirms the chemical structure and connectivity of atoms. | nih.gov |
| FT-IR Spectroscopy | Identifies the presence of key functional groups (e.g., -NH₂, -C≡N). | nih.gov |
| LC/HR-MS, ESI-MS | Determines molecular weight and elemental composition, and confirms purity. | nih.govnih.gov |
| X-ray Crystallography | Provides precise 3D atomic coordinates and information on intermolecular packing. | nih.gov |
| DFT/NBO Analysis | Offers detailed insight into electronic structure, orbital interactions, and bonding. | nih.gov |
Sustainability and Green Chemistry in the Research Lifecycle of the Compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Research into the synthesis of isoxazoles has seen the development of several eco-friendly protocols that reduce waste, avoid hazardous solvents, and utilize sustainable resources.
An alternative green method for synthesizing related isoxazole Schiff bases involves a solvent-free condensation reaction using dimethylethanolamine (DMEA) as a green catalyst, resulting in excellent yields in a short time. researchgate.net Another approach utilizes agro-waste, specifically water extract of fly ash (WEOFPA), as a catalyst in combination with glycerol (B35011) as a green solvent for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov Deep eutectic solvents (DES), such as a mixture of potassium carbonate and glycerol, have also been successfully employed as a low-cost and environmentally friendly catalytic medium for the multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. nih.gov These methods highlight a clear trend towards more sustainable synthetic routes that can be adapted for the entire research and production lifecycle of this compound.
Table 3: Green Synthesis Strategies for Isoxazole Derivatives
| Method | Catalyst/Solvent System | Key Advantages | Reference |
|---|---|---|---|
| Solvent-free Condensation | DMEA (catalyst) | No solvent required, short reaction times, high yields. | researchgate.net |
| Agro-waste Catalysis | WEOFPA/Glycerol | Use of waste materials, biodegradable solvent. | nih.gov |
| Deep Eutectic Solvent | K₂CO₃/Glycerol | Low cost, environmentally friendly, efficient for multicomponent reactions. | nih.gov |
Interdisciplinary Research Bridging Organic Chemistry, Biology, and Materials Science
This compound is not confined to a single scientific domain; its true potential is realized at the intersection of multiple disciplines.
Organic Chemistry: The compound remains a subject of interest for synthetic organic chemists who develop novel, atom-economical, and green methods for its preparation and elaboration into more complex structures. researchgate.netrsc.orgresearchgate.net Its utility as a versatile building block for constructing other heterocyclic systems is a key area of focus. researchgate.net
Biology and Medicinal Chemistry: The isoxazole ring is a well-established pharmacophore found in numerous bioactive compounds. nih.govresearchgate.net Research on derivatives has demonstrated potential antimicrobial and antioxidant activities. researchgate.netnih.gov The ability to use the scaffold to generate large libraries makes it a valuable starting point for drug discovery programs targeting a range of diseases. nih.gov The incorporation of related isoxazoles into peptides also opens a new frontier in the design of bioactive peptidomimetics. nih.gov
Materials Science: The presence of the cyano group makes this compound and its derivatives interesting for materials science. rsc.org Cyano-containing organic molecules are extensively used as active layers in solar cells and light-emitting diodes and can form the basis for sensors and photoredox catalysts. rsc.org Furthermore, the compound's potential for self-assembly into supramolecular structures provides a pathway to novel "smart" biomaterials for applications in nanotechnology and regenerative medicine. nih.govbeilstein-journals.org
This interdisciplinary potential ensures that this compound will continue to be a valuable and actively researched chemical entity, bridging fundamental synthesis with applied science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
